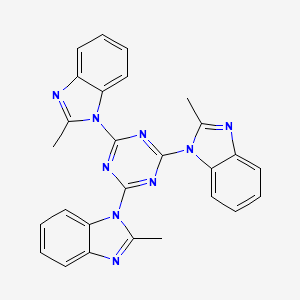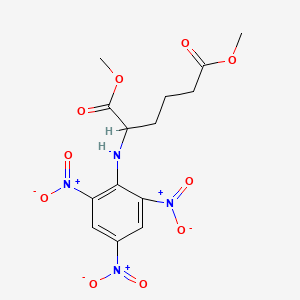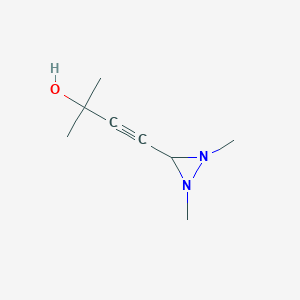![molecular formula C13H26O3Si B14247070 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid CAS No. 405150-68-7](/img/structure/B14247070.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid is an organic compound that features a silyl ether group and a carboxylic acid group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid typically involves the protection of a hydroxyl group with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and advanced purification techniques like column chromatography or recrystallization is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Tetrabutylammonium fluoride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new silyl ethers or other substituted products.
Applications De Recherche Scientifique
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The compound can undergo deprotection under acidic or basic conditions, revealing the hydroxyl group for further reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid
- This compound methyl ester
- This compound ethyl ester
Uniqueness
The uniqueness of this compound lies in its stability and reactivity. The tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
405150-68-7 |
|---|---|
Formule moléculaire |
C13H26O3Si |
Poids moléculaire |
258.43 g/mol |
Nom IUPAC |
7-[tert-butyl(dimethyl)silyl]oxyhept-2-enoic acid |
InChI |
InChI=1S/C13H26O3Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10-12(14)15/h8,10H,6-7,9,11H2,1-5H3,(H,14,15) |
Clé InChI |
MEEIYCIPELRJLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
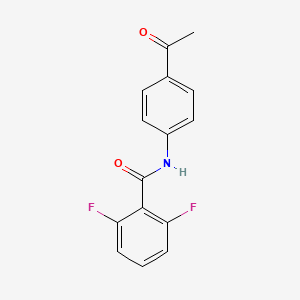
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
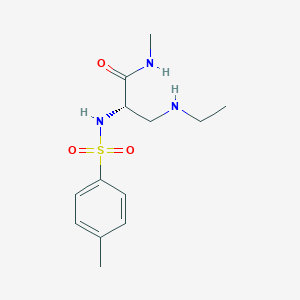

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
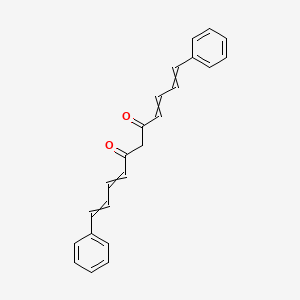
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
